molecular formula C23H19BrClN3O B11529289 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11529289
M. Wt: 468.8 g/mol
InChI Key: CFFOMRZAWOEXPA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 3-chloro-2-methylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with cyanoacetic acid under basic conditions to yield the desired quinoline derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the nitrile group to primary amines, potentially altering the compound’s properties.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.

    Medicine: Its derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and nitrile groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylquinoline: Lacks the bromine and chlorine substituents, resulting in different chemical properties.

    2-Amino-4-(4-chlorophenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure but with different halogen substituents.

Uniqueness

The unique combination of bromine, chlorine, and nitrile groups in 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19BrClN3O

Molecular Weight

468.8 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H19BrClN3O/c1-13-17(25)4-2-5-18(13)28-19-6-3-7-20(29)22(19)21(16(12-26)23(28)27)14-8-10-15(24)11-9-14/h2,4-5,8-11,21H,3,6-7,27H2,1H3

InChI Key

CFFOMRZAWOEXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CCC3

Origin of Product

United States

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